molecular formula C28H51NO14 B8106435 Mal-PEG12-alcohol

Mal-PEG12-alcohol

Cat. No.: B8106435
M. Wt: 625.7 g/mol
InChI Key: YRALOLFSTKRCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG12-alcohol is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol with maleimide and hydroxyl groups. The general synthetic route includes the following steps:

    Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as tosyl chloride, to introduce a leaving group.

    Introduction of Maleimide Group: The activated PEG is then reacted with maleimide to introduce the maleimide functional group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG12-alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Thiol-containing compounds under mild conditions (pH 7-8).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Esterification: Carboxylic acids in the presence of acid catalysts

Major Products

Scientific Research Applications

Mal-PEG12-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein interactions and functions.

    Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential in treating diseases such as cancer.

    Industry: Employed in the formulation of drug delivery systems and bioconjugation techniques

Mechanism of Action

Mal-PEG12-alcohol exerts its effects through the formation of stable covalent bonds between its maleimide group and thiol groups on target proteins. This covalent bonding facilitates the conjugation of biomolecules, enabling the selective degradation of target proteins via the ubiquitin-proteasome system. The PEG spacer enhances solubility and biocompatibility, making it an effective linker in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG12-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly effective in applications requiring both high solubility and efficient conjugation .

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO14/c30-4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29-27(31)1-2-28(29)32/h1-2,30H,3-26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRALOLFSTKRCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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